{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane
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Overview
Description
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane is a compound with the molecular formula C17H13BF10Si and a molecular weight of 446.17 g/mol . This compound is notable for its unique structure, which includes both boron and silicon atoms, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane typically involves the reaction of bis(perfluorophenyl)borane with an appropriate silane compound. The reaction conditions often require the use of a solvent such as pentane and may be carried out at room temperature . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as those used in laboratory settings.
Chemical Reactions Analysis
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, often using silanes as reducing agents.
Hydroboration: The boron atom in the compound can participate in hydroboration reactions, adding across double bonds in alkenes.
Common reagents used in these reactions include tris(pentafluorophenyl)borane and various silanes. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified boron or silicon-containing compounds.
Scientific Research Applications
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane exerts its effects is primarily through its high Lewis acidity and ability to participate in hydroboration reactions . The boron atom in the compound acts as a Lewis acid, facilitating the activation of various substrates and promoting chemical transformations. The silicon atom also plays a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane can be compared to other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and stability, this compound is widely used in similar applications.
1,2-Bis(dipentafluorophenylphosphino)ethane: Another compound with perfluorophenyl groups, used in various chemical reactions and as a ligand in coordination chemistry.
The uniqueness of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane lies in its combination of boron and silicon atoms, which provides distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
220082-21-3 |
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Molecular Formula |
C17H13BF10Si |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
2-bis(2,3,4,5,6-pentafluorophenyl)boranylethyl-trimethylsilane |
InChI |
InChI=1S/C17H13BF10Si/c1-29(2,3)5-4-18(6-8(19)12(23)16(27)13(24)9(6)20)7-10(21)14(25)17(28)15(26)11(7)22/h4-5H2,1-3H3 |
InChI Key |
XUQWTZGNRDQRCS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC[Si](C)(C)C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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